4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid
Overview
Description
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and biologically active molecules
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have shown affinity for alpha1-adrenergic receptors, suggesting that they may interact with these receptors to exert their effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been subjected to in silico docking and molecular dynamics simulations, along with adme calculations, to identify promising lead compounds .
Result of Action
Similar compounds have shown alpha1-adrenergic affinity, suggesting that they may have effects related to the function of these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid typically involves the following steps:
Formation of the piperazine derivative: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts or through the Ugi reaction.
Attachment of the ethoxy group: This step involves the reaction of the piperazine derivative with an appropriate ethoxy-containing reagent under basic conditions.
Introduction of the benzoic acid moiety: This can be done through a nucleophilic substitution reaction, where the piperazine derivative reacts with a benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
- **2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring enhances its pharmacokinetic profile, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-6-8-16(9-7-15)10-11-19-13-4-2-12(3-5-13)14(17)18/h2-5H,6-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXKMKQINFDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424716 | |
Record name | 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401804-56-6 | |
Record name | 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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